N-Benzoyl-5-methylcytidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-9-7-20(16-13(23)12(22)11(8-21)26-16)17(25)19-14(9)18-15(24)10-5-3-2-4-6-10/h2-7,11-13,16,21-23H,8H2,1H3,(H,18,19,24,25)/t11-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJJYVKITRVBHJ-BRXULGCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718136 | |
| Record name | N-Benzoyl-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160107-15-3 | |
| Record name | N-Benzoyl-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Context and Significance of Modified Nucleosides in Nucleic Acid Research
Nucleic acids, DNA and RNA, are not merely static carriers of genetic information composed of four canonical bases. In nature, they are often decorated with a variety of chemical modifications that play crucial roles in regulating cellular processes. trilinkbiotech.comwikipedia.org These modifications, such as the methylation of cytosine to form 5-methylcytosine (B146107) (m5C), are central to the field of epigenetics, influencing gene expression, DNA stability, and protein-DNA interactions without altering the underlying genetic sequence. biosearchtech.comwikipedia.org 5-methylcytosine, in particular, is one of the most studied epigenetic marks in mammals, where it is involved in processes ranging from embryonic development to the pathogenesis of diseases like cancer. biosearchtech.combmj.combiosyn.com
The profound biological importance of these modifications has spurred chemists to develop synthetic versions of these natural nucleosides. nih.gov Chemically modified nucleosides are indispensable tools for:
Studying Biological Processes: By incorporating modified nucleosides into DNA or RNA strands, researchers can investigate the functional consequences of specific modifications on DNA structure, replication, repair, and gene regulation. wikipedia.orgnih.gov
Developing Therapeutics: Modified nucleosides are the foundational components of many therapeutic oligonucleotides, including antisense drugs. tandfonline.comrsc.org Modifications can enhance the stability of these drugs against degradation by cellular enzymes (nucleases), improve their binding affinity to target sequences, and reduce unwanted immune responses. biosearchtech.comatdbio.com
Expanding the Chemical Toolkit: Synthetic modifications can introduce novel functionalities, such as fluorescent tags for imaging or reactive groups for cross-linking studies, expanding the repertoire of biochemical and biophysical investigations. nih.gov
The synthesis of oligonucleotides containing these modified bases requires a strategic approach known as the "protecting group strategy," which is essential for the stepwise, controlled assembly of the nucleic acid chain. wikipedia.orgresearchgate.net
N Benzoyl 5 Methylcytidine As a Key Protected Cytidine Derivative
The automated solid-phase synthesis of oligonucleotides, most commonly using phosphoramidite (B1245037) chemistry, is a cyclic process involving the sequential addition of nucleotide building blocks to a growing chain. trilinkbiotech.com This process requires that all reactive functional groups not involved in the coupling reaction be temporarily masked with protecting groups. wikipedia.org The exocyclic amino group (N4) of cytidine (B196190) is nucleophilic and must be protected to prevent it from reacting with the activated phosphoramidite monomer during the coupling step. researchgate.netoup.com
This is where N-Benzoyl-5-methylcytidine serves its critical function. It is a derivative of 5-methyl-2'-deoxycytidine (B118692) (the corresponding DNA building block) where the N4-amino group is protected by a benzoyl (Bz) group. tandfonline.com
The Benzoyl Protecting Group: The benzoyl group is a widely used protecting group for the amino functions of cytidine and adenine (B156593) in oligonucleotide synthesis. wikipedia.orgresearchgate.net It is sufficiently stable to withstand the various chemical conditions of the synthesis cycle but can be reliably removed during the final deprotection step, typically using aqueous ammonia (B1221849), to reveal the natural cytidine structure within the final oligonucleotide product. wikipedia.org
The 5-Methyl Group: The presence of the methyl group at the C5 position of the pyrimidine (B1678525) ring is the key feature of this modified nucleoside. Incorporating a building block that already contains this modification, such as this compound, is the most efficient way to synthesize oligonucleotides with precisely placed 5-methylcytosine (B146107) residues. nih.govtandfonline.com This allows for the creation of synthetic genes, epigenetic probes, and therapeutic agents that can mimic or study the effects of this important epigenetic mark. biosearchtech.com
The combination of the stable benzoyl protecting group and the functionally important 5-methyl modification makes this compound and its phosphoramidite derivatives indispensable reagents in advanced nucleic acid chemistry. biosearchtech.comtandfonline.com An efficient, large-scale synthesis for a key precursor, 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine, was reported in 2006, underscoring its importance in the production of oligonucleotide therapeutics. tandfonline.comrsc.org
Table 1: Chemical Properties of this compound and Related Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| N4-Benzoyl-5-methylcytidine | 160107-15-3 | C₁₇H₁₉N₃O₆ | 361.35 |
| N4-Benzoyl-5'-O-DMT-5-methylcytidine | 160107-17-5 | C₃₈H₃₇N₃O₈ | 663.73 |
| N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite | Not explicitly found | C₄₇H₅₄N₅O₈P | 847.93 |
Data sourced from multiple chemical suppliers and research articles. cdnsciencepub.comresearchgate.net
Historical Development and Evolution of N Benzoyl 5 Methylcytidine Research
Strategies for Nucleoside Protection and Derivatization
The chemical synthesis of oligonucleotides requires a multistep process involving the protection of reactive functional groups on the nucleoside monomers. This ensures that the desired phosphodiester bond formation occurs selectively and efficiently. For 5-methylcytidine (B43896), the primary sites requiring protection are the N4-exocyclic amino group and the hydroxyl groups at the 5' and 2' positions of the ribose or deoxyribose sugar.
Benzoyl Group Installation and Role in N4-Protection
The exocyclic amino group of cytidine is nucleophilic and must be protected to prevent side reactions during oligonucleotide synthesis. atdbio.com The benzoyl (Bz) group is a commonly used protecting group for the N4-amino group of cytidine and its analogues, including 5-methylcytidine. atdbio.comlibretexts.org This protection is crucial to prevent unwanted reactions at the exocyclic amine during the various steps of oligonucleotide synthesis.
The installation of the benzoyl group is typically achieved by treating the nucleoside with benzoic anhydride (B1165640) or benzoyl chloride in a suitable solvent like pyridine. scispace.comoup.com For instance, this compound can be synthesized by reacting 5-methylcytidine with benzoic anhydride in boiling absolute ethanol. scispace.com The benzoyl group is stable throughout the oligonucleotide synthesis cycle but can be readily removed during the final deprotection step, typically using aqueous or gaseous ammonia or methylamine. atdbio.comlibretexts.org While effective, the standard N4-benzoyl group can sometimes be labile, and its partial loss during synthesis can lead to chain branching. glenresearch.com To address this, more robust protecting groups like the 4-methoxy-benzoyl group have been developed for sensitive applications. glenresearch.com
It's important to note that the conditions for removing the N-benzoyl group must be compatible with other protecting groups on the oligonucleotide. For example, prolonged exposure to methanolic ammonia can remove the N-benzoyl group from cytidine derivatives. cdnsciencepub.com
5'-Hydroxyl Protection Using Dimethoxytrityl (DmTr) Group
The 5'-hydroxyl group of the (deoxy)ribose is the site of chain extension in the 3' to 5' direction of oligonucleotide synthesis. cymitquimica.com To ensure regioselective coupling, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT or DMTr) group. libretexts.orgwikipedia.orgumich.edunih.gov The DMT group is favored for several reasons:
Regiospecificity: It can be introduced with high selectivity at the primary 5'-hydroxyl position. umich.edu
Acid Lability: It is readily and quantitatively cleaved by weak acids, such as trichloroacetic acid or dichloroacetic acid in an organic solvent, which is a key step (deblocking or detritylation) before the next nucleotide is added. atdbio.comwikipedia.orgumich.edu
Stability: It remains stable during the coupling and capping steps of the synthesis cycle. umich.edu
Monitoring: The cleaved DMT cation forms a bright orange chromophore, allowing for real-time monitoring of coupling efficiency. atdbio.comumich.edu
The tritylation of the 5'-hydroxyl group is typically carried out by reacting the nucleoside with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base like pyridine. atdbio.comscispace.comacs.org For example, 5'-O-Dimethoxytrityl-N⁴-benzoyl-5-methylcytidine can be prepared by reacting this compound with DMTr-Cl in pyridine. scispace.com
Phosphoramidite Synthesis Routes for Oligonucleotide Building Blocks
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. biosynth.com This approach utilizes nucleoside phosphoramidites as the monomeric building blocks, which are activated to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.
Synthesis of this compound 3'-CE Phosphoramidites
The final step in preparing the building block for oligonucleotide synthesis is the conversion of the protected nucleoside into a 3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (CE phosphoramidite). This is achieved by reacting the 3'-hydroxyl group of the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base.
The resulting this compound 3'-CE phosphoramidites, with various 2'-modifications, are stable compounds that can be used in automated solid-phase oligonucleotide synthesizers. lookchem.combiosynth.combiosynth.comchemsrc.com These phosphoramidites are key reagents for introducing 5-methylcytidine residues into synthetic oligonucleotides for various applications, including antisense drugs. biosynth.com
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite | C47H54N5O8P | 847.93 | 105931-57-5 biosynth.com |
| N4-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine 3'-CE phosphoramidite | C50H60N5O10P | 922.01 | 163759-94-2 cymitquimica.com |
| N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine 3'-CE phosphoramidite | C48H56N5O9P | 877.98 | 251647-54-8 biosynth.com |
Optimization of Phosphoramidite Coupling Efficiency in Oligonucleotide Synthesis
The efficiency of the coupling reaction between the phosphoramidite and the growing oligonucleotide chain is critical for the synthesis of high-quality, full-length oligonucleotides. idtdna.com Several factors influence coupling efficiency, and various strategies are employed to optimize this step.
Key Factors and Optimization Strategies:
Activators: The phosphoramidite is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole, 5-benzylthio-1H-tetrazole, or 4,5-dicyanoimidazole (B129182) (DCI), to form a highly reactive intermediate. umich.edubiosearchtech.comeurofinsus.com The choice of activator can impact coupling times and efficiency. DCI, for instance, is a more nucleophilic activator that can reduce coupling times. biosearchtech.com
Reagent Concentration: Increasing the concentration of the phosphoramidite can enhance coupling efficiency, especially for synthesizing long oligonucleotides. umich.edutrilinkbiotech.com
Coupling Time: The time allowed for the coupling reaction can be extended to ensure complete reaction, particularly for sterically hindered or modified phosphoramidites. trilinkbiotech.com Double or triple coupling, where the coupling step is repeated before oxidation, can also significantly improve the yield of the desired product. trilinkbiotech.com
Anhydrous Conditions: Moisture must be rigorously excluded from the reagents and the reaction environment, as water can react with the activated phosphoramidite and reduce coupling efficiency. biosearchtech.com
Solid Support: The choice of solid support, such as controlled pore glass (CPG), and its loading capacity can affect the yield of long oligonucleotides. umich.edu
Studies have shown that with optimized conditions, including the use of specific activators and neutralization steps, coupling efficiencies can reach over 98%, which is comparable to standard oligonucleotide synthesis. acs.org The theoretical yield of full-length product is directly related to the average coupling efficiency per cycle, highlighting the importance of optimizing this step. idtdna.com
| Factor | Optimization Strategy | Impact on Coupling Efficiency |
| Activator | Use of more nucleophilic activators like DCI. biosearchtech.com | Reduces coupling times and can improve efficiency. biosearchtech.com |
| Concentration | Increase phosphoramidite concentration. umich.edu | Enhances reaction kinetics, particularly for long sequences. umich.edu |
| Time | Extend coupling time or perform double/triple coupling. trilinkbiotech.com | Increases the probability of complete reaction for all available sites. trilinkbiotech.com |
| Moisture | Use anhydrous solvents and reagents. biosearchtech.com | Prevents unwanted side reactions and preserves the reactive phosphoramidite. biosearchtech.com |
Green Chemistry Approaches in this compound Synthesis
The drive towards sustainable chemical manufacturing has spurred the development of greener synthetic routes for complex molecules like this compound. These methods focus on minimizing hazardous waste, reducing energy consumption, and employing renewable resources and catalysts.
Environmentally Benign Synthetic Pathways and Methodologies
Traditional methods for the N-acylation of nucleosides often rely on large quantities of toxic and unpleasant solvents like pyridine. thieme-connect.com Modern, environmentally conscious methodologies seek to replace such solvents and streamline the synthesis process.
Solvent-Free and Microwave-Assisted Synthesis:
A significant advancement in green chemistry is the move towards solvent-free reaction conditions, which eliminates the environmental and economic burdens associated with solvent use, recovery, and disposal. researchgate.net Microwave irradiation has emerged as a powerful tool in this context, often leading to dramatic reductions in reaction times and improved yields. cem.comrsc.org For the acylation of nucleosides, solvent-free methods using microwave heating in conjunction with solid-supported catalysts offer a promising green alternative. thieme-connect.comresearchgate.net For instance, the acetylation of various nucleosides has been successfully achieved under solvent-free conditions using recyclable catalysts like potassium-exchanged molecular sieves, avoiding the need for pyridine. thieme-connect.com While a direct application to this compound is not explicitly detailed in the reviewed literature, the principles are highly applicable.
Mechanochemistry, through techniques like ball-milling, represents another solvent-free approach. This method uses mechanical force to induce chemical reactions and has been applied to the enzymatic esterification of related compounds, suggesting its potential for the synthesis of acylated nucleosides without the need for bulk solvents. beilstein-journals.org
Aqueous and Ionic Liquid-Based Syntheses:
The use of water as a solvent is a cornerstone of green chemistry. While challenging for traditional acylation due to the hydrolysis of reagents, methods are being developed for selective acylation in aqueous systems. acs.org
Ionic liquids (ILs) have been investigated as green alternatives to volatile organic solvents due to their low vapor pressure and thermal stability. nih.govthieme-connect.com The use of benzoyl cyanide in the ionic liquid 1-methoxyethyl-3-methylimidazolium methanesulfonate (B1217627) has been reported as an efficient and selective method for the benzoylation of both 2'-deoxy- and ribo-nucleosides at ambient temperature, presenting a greener alternative to the conventional pyridine-based systems. nih.govthieme-connect.com This approach offers improved solubility and selectivity for the benzoylation of nucleoside hydroxyl groups. thieme-connect.com
The following table summarizes findings from related nucleoside acylation reactions using greener methodologies.
| Substrate | Acylating Agent | Catalyst/Medium | Conditions | Yield | Reference |
| Various Nucleosides | Acetic Anhydride | 13X/KCl Molecular Sieves | 100 °C, 6h, Solvent-free | High | thieme-connect.com |
| Various Nucleosides | Benzoyl Cyanide | 1-methoxyethyl-3-methylimidazolium methanesulfonate (IL) | Ambient Temp. | Efficient & Selective | nih.gov |
| 2'-deoxynucleosides | Benzoic Anhydride | MOEMIM.TFA (IL) / DMAP | 50 °C | Good | thieme-connect.com |
| 5-azacytidine | Vinyl butyrate | Candida antarctica lipase (B570770) B (CAL-B) / Hexane (B92381):Pyridine | 60 °C | 99.0% | nih.gov |
Exploration of Catalytic Methods for Derivatization
Catalysis is a fundamental pillar of green chemistry, offering pathways with higher efficiency, selectivity, and reduced waste. The derivatization of this compound can be approached through various catalytic strategies, including biocatalysis and organometallic catalysis.
Enzymatic Catalysis:
Enzymes are highly efficient and selective biocatalysts that operate under mild conditions, making them ideal for green chemical processes. rsc.org Lipases, in particular, have shown great promise in the regioselective acylation of nucleosides. The use of Candida antarctica lipase B (CAL-B) allows for the selective 5'-O-benzoylation of 2'-deoxynucleosides using vinyl benzoate (B1203000) as the acylating agent, achieving quantitative yields. researchgate.net This enzymatic approach circumvents the need for complex protection and deprotection steps, significantly streamlining the synthesis and reducing waste. researchgate.net The enzyme and the acylating agent can also be reclaimed and reused, enhancing the industrial viability and sustainability of the process. researchgate.net While this method focuses on O-acylation, the principle of using enzymes for highly selective modifications on the nucleoside scaffold is a key green strategy.
Heterogeneous and Recyclable Catalysts:
The development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is crucial for sustainable synthesis. google.com For N-acylation reactions, several types of recyclable catalysts have been explored.
Polymer-bound Reagents: Reagents such as polymer-bound dicyclohexylcarbodiimide (B1669883) (PS-DCC) can be used to facilitate N-acylation, with the reacted polymer support being filtered off and recycled. google.comgoogle.com
Solid Acid Catalysts: Heteropolyacids and catalysts like P₂O₅/SiO₂ have been employed for the N-acylation of sulfonamides under solvent-free conditions, demonstrating the potential for solid acid catalysts in related transformations. dergipark.org.tr
Clay-Supported Catalysts: Palladium nanoparticles doped on clay have been used as an efficient and recyclable catalyst for amide bond formation under solvent-free microwave conditions, a methodology that could be adapted for N-benzoylation. nih.gov
Catalytic C-H Functionalization:
A frontier in chemical synthesis is the direct functionalization of C-H bonds, which offers a more atom-economical approach to creating complex molecules. Transition metal catalysis, particularly with rhodium and palladium, has been employed for the C-H activation and subsequent functionalization of heterocyclic compounds. beilstein-journals.orgorganic-chemistry.org While specific applications for the derivatization of this compound are not yet widely reported, these methodologies represent a future direction for the catalytic derivatization of the nucleobase or sugar moiety, allowing for the introduction of new functional groups in a highly efficient and selective manner.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing insights into its atomic arrangement and electronic environment.
¹H NMR Analysis for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental in elucidating the structure of this compound by mapping the chemical environment of its hydrogen atoms. The position of each signal, or chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic shielding around a proton. oregonstate.educonductscience.com Deshielded protons, which are in electron-poor environments, resonate at higher chemical shifts (downfield), while shielded protons appear at lower chemical shifts (upfield). oregonstate.educonductscience.com
Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound Derivatives
| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Benzoyl (aromatic) | 7.42 - 8.32 | m | Multiple signals for the phenyl group protons. scispace.com |
| H6 | ~8.25 - 8.51 | d | Signal for the proton at the 6th position of the cytosine ring. oup.com |
| H1' | ~5.67 - 6.17 | d or t | Anomeric proton of the ribose sugar. scispace.comoup.com |
| Ribose Protons (H2', H3', H4', H5', H5'') | 3.45 - 4.47 | m | Complex multiplets for the other sugar protons. scispace.comoup.com |
| 5-Methyl | ~2.09 | s | Singlet for the methyl group at the C5 position. scispace.com |
Note: Chemical shifts are solvent-dependent and can vary. 'm' denotes multiplet, 'd' denotes doublet, 't' denotes triplet, and 's' denotes singlet.
¹³C NMR for Carbon Skeleton and Functional Group Confirmation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon framework of this compound. bhu.ac.in With a broader chemical shift range than ¹H NMR, typically 0-220 ppm, ¹³C NMR allows for the resolution of individual carbon atoms within the molecule. msu.edu
Interactive Data Table: Typical ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon | Representative Chemical Shift (δ, ppm) | Notes |
| C=O (Benzoyl) | ~164.8 - 184.2 | Carbonyl carbon of the benzoyl protecting group. nih.govd-nb.info |
| Aromatic (Benzoyl) | ~128.5 - 133.6 | Carbons of the phenyl ring. oup.com |
| C2, C4, C5, C6 | ~97 - 164 | Carbons of the pyrimidine (B1678525) ring. nih.govrsc.org |
| C1' | ~86 - 90 | Anomeric carbon of the ribose sugar. rsc.org |
| Ribose Carbons (C2', C3', C4', C5') | ~60 - 88 | Other carbons of the sugar moiety. rsc.orgoup.com |
| 5-Methyl | ~13 - 21 | Methyl group carbon at the C5 position. rsc.org |
Note: Chemical shifts are approximate and can be influenced by the solvent and other molecular features.
³¹P NMR for Phosphoramidite and Phosphate (B84403) Linkages
When this compound is converted into a phosphoramidite derivative for oligonucleotide synthesis, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy becomes essential. This technique is highly specific for observing phosphorus-containing functional groups.
The phosphoramidite moiety exhibits a characteristic chemical shift in the ³¹P NMR spectrum, typically around 147-151 ppm. scispace.comrsc.org This distinct signal confirms the successful phosphitylation of the 3'-hydroxyl group of the ribose sugar. Following incorporation into an oligonucleotide chain, the phosphorus atoms exist within phosphate diester linkages. These linkages give rise to signals in a different region of the ³¹P NMR spectrum, confirming the integrity of the oligonucleotide backbone. oup.com The presence of a single, sharp peak for the phosphoramidite indicates high purity, while multiple peaks may suggest the presence of diastereomers or degradation products. d-nb.info
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and enabling the confirmation of molecular formulas.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and large biomolecules like this compound and its oligonucleotide conjugates. nih.gov ESI-MS generates intact molecular ions with minimal fragmentation, allowing for accurate molecular weight determination. nih.gov For this compound, ESI-MS can confirm the expected molecular weight, and high-resolution ESI-MS can provide the exact mass, which helps in confirming the elemental composition. rsc.org
When analyzing oligonucleotides containing this compound, ESI-MS produces a series of multiply charged ions. umich.edu This phenomenon allows for the analysis of high-molecular-weight molecules on mass analyzers with a limited m/z range. umich.edu The resulting spectrum can be deconvoluted to determine the precise molecular weight of the oligonucleotide, thereby verifying its composition and the successful incorporation of the modified nucleoside. rsc.org ESI-MS is also valuable for identifying any truncated or failure sequences from an oligonucleotide synthesis.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique widely used for the analysis of oligonucleotides. umich.edu In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. umich.edu This technique is known for its speed, simplicity, and high sensitivity. umich.edufrontiersin.org
MALDI-TOF MS is particularly useful for the routine quality control of synthetic oligonucleotides. lcms.cz It can rapidly confirm the molecular weight of the final product and identify the presence of any failure sequences from the synthesis. researchgate.net The composition of oligonucleotides containing this compound can be confirmed by comparing the experimentally determined mass with the calculated mass. oup.com While ESI-MS often provides higher mass accuracy, MALDI-TOF MS is a robust and high-throughput method for verifying the identity and purity of oligonucleotides. umich.edulcms.cz
Applications in Modified Oligonucleotide Characterization
The benzoyl protecting group on the exocyclic amine of 5-methylcytosine is a common strategy in oligonucleotide synthesis to prevent unwanted side reactions. Its presence, however, requires careful characterization to confirm its successful removal during deprotection and to verify the final oligonucleotide sequence. The 5-methyl group on cytosine has been shown to increase the thermal stability of nucleic acid duplexes. google.com The characterization of oligonucleotides containing this compound is crucial for understanding their potential in the development of oligonucleotide therapeutics. cymitquimica.com
Chromatographic Purification and Purity Assessment
The synthesis of oligonucleotides, particularly those containing modified nucleosides like this compound, results in a mixture of the full-length product (FLP) and various failure sequences. Therefore, robust purification techniques are essential to isolate the desired oligonucleotide.
High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Reversed-Phase, Ion-Exchange)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and analysis of synthetic oligonucleotides.
Reversed-Phase HPLC (RP-HPLC) is widely used for the purification of oligonucleotides. This technique separates molecules based on their hydrophobicity. The dimethoxytrityl (DMT) group, often left on the 5'-end of the full-length oligonucleotide (trityl-on synthesis), provides a strong hydrophobic handle, allowing for excellent separation from non-DMT-bearing failure sequences. After initial purification, the DMT group is removed, and the oligonucleotide can be further purified.
Commonly used columns for oligonucleotide purification include C18 columns, such as the Waters XBridge™ C18 and XTerra® MS C18. beilstein-journals.orgmz-at.de These columns offer high resolution and stability at the temperatures and pH ranges typically used for oligonucleotide separations. mz-at.de A typical mobile phase system consists of an aqueous buffer, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), and an organic modifier, like acetonitrile (B52724) (ACN). A gradient of increasing acetonitrile concentration is used to elute the oligonucleotides from the column. beilstein-journals.orgmz-at.de Detection is commonly performed using UV absorbance at 260 nm. mz-at.de
Ion-Exchange HPLC (IE-HPLC) separates oligonucleotides based on their net negative charge, which is proportional to their length. This method is highly effective in separating full-length products from shorter failure sequences. A common system utilizes a salt gradient, such as sodium chloride, in a buffered mobile phase to elute the oligonucleotides. nsf.gov IE-HPLC is a valuable tool for assessing the purity of the final oligonucleotide product. oup.com
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange HPLC (IE-HPLC) |
|---|---|---|
| Column | Waters XBridge™ C18 or XTerra® MS C18 beilstein-journals.orgmz-at.de | Dionex DNASwift™ nsf.gov |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in water, sometimes with low percentage of acetonitrile beilstein-journals.orgmz-at.de | 20 mM Tris-HCl, pH 8.0 nsf.gov |
| Mobile Phase B | Acetonitrile beilstein-journals.orgmz-at.de | 20 mM Tris-HCl, 1.25 M NaCl, pH 8.0 nsf.gov |
| Gradient | Linear gradient of increasing Mobile Phase B beilstein-journals.orgmz-at.de | Linear gradient of increasing Mobile Phase B nsf.gov |
| Detection | UV at 260 nm mz-at.de | UV at 260 nm |
Silica (B1680970) Gel Column Chromatography for Intermediate and Final Product Isolation
Silica gel column chromatography is an indispensable technique for the purification of nucleoside and phosphoramidite intermediates during the synthesis of modified oligonucleotides. beilstein-journals.orgnsf.govnih.govrsc.org This method separates compounds based on their polarity.
During the synthesis of the this compound phosphoramidite building block, silica gel chromatography is used to purify key intermediates. nsf.gov For instance, after the benzoylation step, the resulting this compound derivative is purified using a silica gel column with a solvent system typically composed of a mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a more polar solvent such as ethyl acetate or methanol. nsf.govnih.govrsc.org The polarity of the eluent is often gradually increased to effectively separate the desired product from unreacted starting materials and byproducts. nih.govrsc.org In some procedures, triethylamine (B128534) is added to the eluent to prevent the degradation of acid-sensitive compounds on the silica gel. nsf.gov
UV-Vis Spectroscopy and Thermal Denaturation Studies
UV-Vis spectroscopy is a fundamental tool for the analysis of nucleic acids. It is used to determine the concentration of oligonucleotides and to study their hybridization properties through thermal denaturation experiments.
UV Melting Experiments for Hybridization Stability of Modified Oligonucleotides
Thermal denaturation, or UV melting, is a critical experiment to assess the stability of a DNA or RNA duplex. By monitoring the change in UV absorbance at 260 nm as a function of temperature, the melting temperature (Tm) of the duplex can be determined. The Tm is the temperature at which half of the duplex strands are dissociated into single strands.
The incorporation of 5-methylcytosine in place of cytosine generally increases the thermal stability of a duplex. google.com UV melting experiments are therefore essential to quantify this effect and to evaluate the impact of the N-benzoyl group (if present as a modification in the final oligonucleotide) on duplex stability. These experiments are typically performed by heating and then cooling the sample to ensure that the melting and annealing processes are reversible. biorxiv.org The resulting melting curves are analyzed to determine the Tm, which provides a direct measure of the hybridization stability of the modified oligonucleotide. beilstein-journals.orgbiorxiv.orgniph.go.jp Studies have shown that mismatches in base pairing with modified nucleosides can lead to a decrease in the melting temperature. amazonaws.com
Circular Dichroism (CD) Spectroscopy for Duplex Structural Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of nucleic acids. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules like DNA and RNA. The resulting CD spectrum is highly sensitive to the conformational state of the nucleic acid duplex.
| Technique | Parameter Measured | Application |
|---|---|---|
| UV Melting (Thermal Denaturation) | Melting Temperature (Tm) beilstein-journals.orgbiorxiv.orgniph.go.jp | Assessing the hybridization stability of duplexes containing this compound. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light nih.gov | Analyzing the secondary structure and conformational integrity of the modified oligonucleotide duplexes. nih.govoup.comsemanticscholar.org |
Applications in Nucleic Acid Synthesis and Engineering
Role as a Fundamental Building Block in Oligonucleotide Synthesis
The primary application of N-Benzoyl-5-methylcytidine is as a monomeric building block in the automated synthesis of oligonucleotides. After being converted into a phosphoramidite (B1245037) derivative, it can be efficiently integrated into growing nucleic acid chains. The benzoyl group serves as a temporary protecting shield for the exocyclic amine of cytosine, preventing unwanted side reactions during the synthesis cycles. This protection is crucial for the stepwise, controlled assembly of the desired oligonucleotide sequence.
Integration into Deoxyribonucleic Acid (DNA) Oligomers
For integration into DNA, the deoxyribose version of the compound, N-Benzoyl-5-methyl-2'-deoxycytidine, is used. This molecule is first converted into its 5'-O-dimethoxytrityl (DMT) protected phosphoramidite form. nih.gov This derivative is a stable, reactive monomer suitable for automated solid-phase DNA synthesis. nih.gov The incorporation of 5-methyl-deoxycytidine (5-Me-dC) in place of deoxycytidine can increase the thermal stability of the resulting DNA duplex. genelink.com The hydrophobic methyl group helps to exclude water from the duplex, which enhances hybridization. biosearchtech.com This improved binding affinity is advantageous for various molecular tools, including PCR primers and probes. genelink.com For instance, PCR primers modified with 5-Me-dC have been shown to be more effective than their unmodified counterparts. genelink.com
Integration into Ribonucleic Acid (RNA) Oligomers
This compound is the corresponding building block for RNA synthesis. The presence of 5-methylcytidine (B43896) (5-Me-C) in RNA is a natural post-transcriptional modification found in tRNAs, rRNAs, and mRNAs. biosyn.com Synthetically incorporating this modification can enhance the properties of RNA molecules for therapeutic and research applications. For example, modified RNA oligonucleotides containing 5-Me-C can exhibit increased melting temperatures (Tm), with each substitution raising the Tm by approximately 1.3 °C. biosyn.com This increased stability is beneficial for antisense oligonucleotides, as it allows for enhanced binding to the target sequence and can help disrupt secondary structures in the target RNA. biosyn.com Furthermore, the incorporation of 5-methylcytidine into self-amplifying RNA (saRNA) has been shown to increase its effectiveness. researchgate.net
Automated Solid-Phase Synthesis Protocols
The integration of this compound (in its phosphoramidite form) into oligonucleotides is accomplished using automated solid-phase synthesis. This method involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG). biosyn.com The process follows a standard four-step cycle for each nucleotide addition.
Table 1: Standard Phosphoramidite Synthesis Cycle
| Step | Reagent/Process | Purpose |
|---|---|---|
| 1. Detritylation | Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) | Removes the 5'-DMT protecting group from the support-bound nucleotide, exposing the 5'-hydroxyl for the next coupling reaction. |
| 2. Coupling/Activation | Phosphoramidite monomer and an activator (e.g., 5-ethylthio-1H-tetrazole) | The phosphoramidite building block is activated and couples to the free 5'-hydroxyl group of the growing chain. |
| 3. Capping | Acetic anhydride (B1165640) and N-methylimidazole | Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, thus avoiding the formation of deletion mutants. |
| 4. Oxidation | Iodine solution (I₂) in THF/water/pyridine | The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphotriester linkage. |
This cycle is repeated for each nucleotide in the desired sequence. After the final cycle, the completed oligonucleotide is cleaved from the solid support, and all protecting groups (including the N-benzoyl group on 5-methylcytosine) are removed using a deprotection solution, typically an ammonia (B1221849)/methylamine mixture. nih.gov
Development of Modified Oligonucleotides for Molecular Probes and Tools
The ability to incorporate 5-methylcytidine into synthetic DNA and RNA allows for the development of custom oligonucleotides with enhanced properties, making them valuable as molecular probes and research tools. These modifications are used to improve specificity, binding affinity, and nuclease resistance.
Creation of Chemically Modified Oligonucleotide Libraries
Automated synthesis enables the production of collections, or libraries, of oligonucleotides containing 5-methylcytidine at specific positions. These libraries can be screened for various applications. For example, libraries of antisense oligonucleotides can be synthesized to identify sequences with optimal target affinity and reduced off-target effects. biosearchtech.com The inclusion of 5-methylcytidine can enhance binding specificity, which is a critical factor for therapeutic candidates. biosearchtech.com Similarly, libraries of modified primers and probes can be created for use in qPCR assays to detect and quantify specific DNA or RNA sequences, including methylation biomarkers for diseases like cancer. biosearchtech.com The enhanced thermal stability provided by 5-methylcytidine allows for the design of shorter, more specific probes. biosearchtech.com
Synthesis of Oligonucleotides with Specific Structural Motifs for Research
The incorporation of 5-methylcytidine is also a tool for synthesizing and studying specific structural motifs in nucleic acids. The stability and conformation of these structures can be fine-tuned by the placement of the methyl group.
Triple Helices : Substituting 5-methylcytosine (B146107) for cytosine increases the binding affinity of homopyrimidine oligonucleotides to their target sequences in duplex DNA, forming a more stable triple helix structure. sci-hub.st This stabilization extends the pH range in which the triplex is stable to neutral pH. sci-hub.st
i-Motifs : The stability of i-motifs, which are four-stranded structures formed in cytosine-rich sequences, is sensitive to epigenetic modifications. Studies on the human telomeric i-motif sequence have shown that methylation with 5-methylcytosine can result in a more stable structure compared to the unmodified form. nih.gov
Hairpin Loops and Palindromes : Oligonucleotides designed to form hairpin loops are used for structural studies of duplex formation. glenresearch.com For PCR applications, primers containing 5-methyl-dC have demonstrated excellent priming capability from within palindromic sequences, which can otherwise present challenges for unmodified primers. genelink.com
By using this compound as a building block, researchers can create these specialized structures to investigate their biological roles and explore their potential in nanotechnology and therapeutic contexts. nih.gov
Impact of this compound on Oligonucleotide Properties
The incorporation of modified nucleosides is a cornerstone of modern nucleic acid engineering, aimed at enhancing the therapeutic potential and research utility of oligonucleotides. This compound is utilized as a phosphoramidite building block in solid-phase oligonucleotide synthesis. While the N-benzoyl group serves as a crucial protecting group for the exocyclic amine of cytosine during the automated chemical synthesis and is removed during the final deprotection step, the 5-methyl group on the cytidine (B196190) base remains as a permanent modification in the final oligonucleotide. This modification significantly influences the physicochemical properties of the resulting oligonucleotide, particularly its stability and hybridization characteristics.
Influence on Oligonucleotide Stability (e.g., Nuclease Resistance)
A primary challenge for the in vivo application of oligonucleotides is their susceptibility to degradation by nucleases. Chemical modifications are extensively employed to enhance stability against these enzymes. nih.gov The introduction of modifications to the nucleobase, sugar, or phosphate (B84403) backbone can confer significant nuclease resistance. nih.gov
Effects on Hybridization Affinity and Specificity
The ability of an oligonucleotide to bind with high affinity and specificity to its complementary target sequence is critical for its function. The 5-methylcytosine modification has been shown to favorably impact these hybridization properties.
The addition of a methyl group at the C-5 position of cytosine enhances the thermal stability of the duplex formed between the oligonucleotide and its target strand. nih.gov This stabilizing effect is attributed to the hydrophobic nature of the methyl group, which is thought to exclude water molecules from the duplex, leading to more favorable stacking interactions. biosyn.com This enhanced binding affinity is quantified by an increase in the melting temperature (Tm) of the duplex. For each substitution of cytosine with 5-methylcytosine, the melting temperature can increase by approximately 1.3°C. biosyn.com
This improvement in thermal stability allows for the use of shorter oligonucleotides while maintaining strong and specific binding to the target, which can be advantageous in various applications. biosyn.com Research on oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing 5-methylcytosine further illustrates this principle. These modified oligonucleotides exhibit markedly higher melting temperatures when hybridized with complementary single-stranded RNA (ssRNA) compared to their unmodified counterparts. beilstein-journals.org
The table below summarizes the effect of such modifications on the melting temperature (Tm) of oligonucleotide duplexes from a representative study.
| Oligonucleotide Type | Target Strand | Tm (°C) | ΔTm per modification (°C) |
| Unmodified Oligonucleotide | ssRNA | 50.5 | N/A |
| GuNA[Me]-mC Modified | ssRNA | 65.5 | +5.0 |
| Unmodified Oligonucleotide | ssDNA | 57.5 | N/A |
| GuNA[Me]-mC Modified | ssDNA | 64.0 | +2.2 |
| Data derived from studies on N-methylguanidine-bridged nucleic acids containing 5-methylcytosine, illustrating the stabilizing effect of the modification. beilstein-journals.org |
This enhanced binding affinity and thermal stability contribute to improved specificity, as the modified oligonucleotide is more likely to remain bound to its intended target sequence rather than to off-target sequences with minor mismatches.
Molecular and Biochemical Investigations of N Benzoyl 5 Methylcytidine Containing Nucleic Acids
Base Pairing and Mismatched Recognition Studies of Modified Oligonucleotides
The incorporation of 5-methylcytidine (B43896) (m5C) into DNA and RNA oligonucleotides has a discernible impact on their thermodynamic stability and base-pairing fidelity. The primary effect of the methyl group at the C5 position of the pyrimidine (B1678525) ring is an increase in the thermal stability of the nucleic acid duplex.
Studies have consistently shown that substituting cytosine with 5-methylcytosine (B146107) leads to an increase in the melting temperature (Tm) of the duplex. This stabilization is attributed to the hydrophobic nature of the methyl group, which helps to exclude water molecules from the duplex, thereby enhancing base-stacking interactions between adjacent base pairs. biosearchtech.combiosyn.com The increase in Tm is generally modest but consistent, with reports indicating a rise of approximately 1.3°C per m5C substitution in DNA duplexes. biosearchtech.combiomers.net In some contexts, such as DNA triple helices, the stabilizing effect can be even more pronounced, with a reported increase of about 10°C. nih.gov
The enhanced stability conferred by m5C can be advantageous for applications requiring shorter oligonucleotides with high affinity, such as in probes and primers, as it can help overcome secondary structures in the target sequence. biosearchtech.combiosyn.com
Regarding mismatched recognition, the presence of m5C generally maintains the Watson-Crick base-pairing specificity. It preferentially pairs with guanine (G), and the stability of an m5C:G pair is greater than that of a standard C:G pair. However, the introduction of modifications can sometimes alter the discrimination against mismatched partners. While m5C itself largely preserves high fidelity, its oxidized derivatives, which are biologically relevant, have been shown to impact mismatch recognition. For instance, 5-carboxylcytosine (5caC), a product of m5C oxidation, can form G·5caC pairs that are recognized by the cell's mismatch repair (MMR) machinery, suggesting they are treated as a form of DNA lesion. nih.gov This indicates that while methylation itself primarily enhances stability, its subsequent modifications can act as signals for cellular repair pathways, highlighting the complexity of fidelity maintenance. nih.govnih.gov
| Oligonucleotide Type | Modification | Reported ΔTm per modification (°C) | Primary Effect |
|---|---|---|---|
| DNA Duplex | 5-Methyl-deoxycytidine (5-Me-dC) | +1.3°C | Increased thermal stability |
| DNA Triplex | 5-Methyl-deoxycytidine (5-Me-dC) | ~+10°C | Strongly enhanced thermal stability |
| RNA Duplex | 5-Methylcytidine (5-Me-C) | Variable, generally stabilizing | Enhanced hybridization |
Enzymatic Recognition and Processing by Nucleic Acid Modifying Enzymes
Interaction with Enzymes Involved in Nucleic Acid Metabolism
The presence of 5-methylcytidine in nucleic acid strands can influence the activity of various enzymes involved in their metabolism, including DNA and RNA polymerases and nucleases.
DNA and RNA Polymerases: The effect of m5C on polymerase activity can be context-dependent. Some studies have shown that templates containing 5-methyldeoxycytidine can enhance the substrate activity of DNA polymerases like the Klenow fragment. nih.gov Specifically, the triphosphate form (5-MedCTP) was incorporated with higher efficiency than the canonical dCTP. nih.gov In the context of in vitro transcription (IVT) for creating therapeutic RNA, the incorporation of 5-methylcytidine triphosphate (m5CTP) is a common strategy. It is generally well-tolerated by T7 RNA polymerase and results in modified RNA that can exhibit enhanced stability and translational efficiency. jenabioscience.compromegaconnections.com However, some reports suggest that using modified nucleotides in IVT can sometimes lead to lower yields or shorter transcripts compared to using only natural nucleotides, possibly due to altered kinetics of the RNA polymerase. stackexchange.com
Nucleases: A significant property of m5C-modified oligonucleotides is their potential for increased resistance to nuclease degradation. The methyl group can provide steric hindrance, making the phosphodiester backbone less accessible to exonucleases and endonucleases. This enhanced stability is a key reason for its use in the development of therapeutic oligonucleotides, as it can prolong their half-life in a cellular environment. osti.gov
Studies on TET-mediated Oxidation of 5-Methylcytosine (m5C) to Hydroxymethylcytosine (hm5C) and Further Derivatives
The Ten-Eleven Translocation (TET) family of enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases that play a central role in the active demethylation of DNA. wikipedia.org These enzymes catalyze the iterative oxidation of 5-methylcytosine (m5C). oncotarget.comnih.gov The process begins with the conversion of m5C to 5-hydroxymethylcytosine (5hmC), followed by further oxidation to 5-formylcytosine (5fC) and finally to 5-carboxylcytosine (5caC). nih.gov
The catalytic mechanism involves the binding of the TET enzyme to the DNA, where the active site positions the 5-methyl group of cytosine for oxidation. wikipedia.org While the primary substrate for TET enzymes is m5C, they have been shown to exhibit a degree of promiscuity, acting on other substrates as well, including thymine and certain unnatural alkylated cytosines. nih.govnih.gov
The presence of a bulky N4-benzoyl group, as in the synthetic precursor N-Benzoyl-5-methylcytidine, would be expected to sterically hinder the TET enzyme's access to the C5 methyl group. Computational studies on related modified bases show that interactions between the enzyme's active site residues (such as Asn1387 in human TET2) and the exocyclic amine (N4) of cytosine are important for stabilizing the substrate. nih.gov A large benzoyl group at this position would likely disrupt these critical interactions, preventing efficient catalysis. Therefore, TET-mediated oxidation occurs on 5-methylcytosine after the benzoyl protecting group has been removed from the nucleic acid strand. Once m5C is present in its natural state within DNA, it is a direct substrate for the TET-mediated oxidation cascade, initiating the active demethylation pathway. nih.govupenn.edu
Preclinical Investigations of Molecular Mechanisms
Interference with DNA/RNA Synthesis in Cellular Models
The introduction of nucleoside analogs or modifications into cellular systems can significantly interfere with the synthesis of DNA and RNA, a mechanism often exploited in anticancer and antiviral therapies. In the case of 5-methylcytidine, its effects are more nuanced than simple inhibition.
When incorporated into RNA, particularly self-amplifying RNA (saRNA), m5C has been shown to enhance its effectiveness. jenabioscience.com Cellular studies demonstrate that m5C-modified saRNA leads to increased transfection and translation efficiency. jenabioscience.comresearchgate.net This is partly attributed to the modification's ability to dampen the innate immune response. Synthetic RNA can be recognized by cellular sensors like Toll-like receptors, leading to an antiviral response that shuts down translation. researchgate.net The presence of m5C can help the RNA evade this immune surveillance, resulting in more robust and sustained protein expression from the RNA template. jenabioscience.compromegaconnections.com
In the context of DNA, high levels of certain modified nucleosides can disrupt normal processes. For example, the related analog 5-azadeoxycytidine, when incorporated into DNA, leads to high cell mortality. nih.gov This is thought to be caused by altered interactions between proteins and the substituted DNA, rather than the resulting lack of methylation itself. nih.gov While m5C is a natural modification, its aberrant placement or levels could potentially interfere with the complex machinery of DNA replication and repair by altering protein-DNA interactions. For instance, the persistence of its oxidized form, 5caC, can be recognized by mismatch repair proteins, potentially leading to futile repair cycles and affecting cell proliferation. nih.gov
Mechanisms of Action in Cell-Free Systems
Cell-free systems provide a controlled environment to dissect the molecular mechanisms of modified nucleic acids without the complexity of a living cell. These in vitro systems allow for the precise study of processes like transcription and replication.
Studies using cell-free transcription assays have systematically examined the effects of m5C and its oxidized derivatives on the efficiency and fidelity of RNA polymerases. When 5-methylcytosine is on the template DNA strand, it generally does not impede transcription by T7 or human RNA polymerase II. However, its further oxidized derivatives, 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC), exhibit modest inhibitory effects on transcription. nih.gov This suggests that the accumulation of these oxidation products could play a role in regulating gene expression by moderately slowing down the transcriptional machinery. nih.gov
In cell-free DNA synthesis models, the impact of m5C can also be directly assessed. Primer extension analyses have shown that DNA polymerases can incorporate nucleotides opposite m5C with high fidelity, pairing it correctly with dGTP. In fact, some evidence suggests that a template containing 5-methyldeoxycytidine can even enhance the substrate activity of certain DNA polymerases. nih.gov This contrasts with more disruptive lesions, which often cause polymerase stalling or misincorporation. The ability of DNA polymerases to read through m5C efficiently in vitro is consistent with its role as a stable epigenetic mark that must be faithfully copied during DNA replication.
| System Type | Process Investigated | Observed Effect of 5-Methylcytidine (m5C) | Reference Finding |
|---|---|---|---|
| Cellular (e.g., transfection) | RNA Translation & Stability | Enhances translation efficiency and reduces innate immune response. | m5C-modified saRNA shows increased protein expression. jenabioscience.comresearchgate.net |
| Cellular (related analogs) | DNA Synthesis & Cell Viability | High incorporation of analogs like 5-azadeoxycytidine can lead to cytotoxicity. nih.gov | Cell mortality linked to altered protein-DNA interactions. nih.gov |
| Cell-Free (in vitro transcription) | DNA Transcription | m5C on template does not block RNA polymerase; oxidized forms (5fC, 5caC) show modest inhibition. | Oxidized derivatives may play a role in transcriptional regulation. nih.gov |
| Cell-Free (primer extension) | DNA Replication | Can enhance the substrate activity of DNA polymerases without compromising fidelity. | Templates with 5-mdC were efficiently replicated by Klenow fragment. nih.gov |
Applications in Gene Editing Research and Targeted Mutation Introduction
The advent of CRISPR-Cas9 technology has revolutionized gene editing, but its efficiency and specificity remain areas of active research. Chemical modifications of the single guide RNA (sgRNA) component are a promising strategy for enhancing the system's performance. The incorporation of natural nucleoside modifications, including 5-methylcytidine, into sgRNAs has been shown to modulate the activity of the CRISPR-Cas9 system.
Research has demonstrated that including 5-methylcytidine in the trans-activating RNA (tracrRNA) or the full sgRNA can lead to efficient gene editing in vitro. nih.gov The presence of these modified monomers in guide RNAs can enhance the specificity of the CRISPR-Cas9 system. nih.gov Furthermore, such modifications may help diminish the immunostimulating and cytotoxic effects often associated with synthetic sgRNAs. nih.gov The ability to synthesize these modified guide RNAs relies on precursor molecules like this compound, which allow for the precise placement of m5C during oligonucleotide synthesis. nsf.gov
The inclusion of chemical modifications such as 2'-O-methylation and phosphorothioate linkages is known to improve the stability of gRNAs by protecting them from nuclease degradation. Similarly, incorporating m5C can enhance the thermal stability of the RNA:DNA duplex formed during gene editing, which may contribute to improved efficiency. biosyn.com These findings position this compound as a key reagent for producing high-fidelity guide RNAs for more precise and safer gene editing applications.
Role in Epigenetic and Epitranscriptomic Research
The field of epitranscriptomics investigates the role of chemical modifications on RNA in regulating gene expression, a layer of regulation analogous to epigenetics in DNA. frontiersin.org 5-methylcytosine (m5C) is an abundant and conserved modification in various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). nih.gov It plays critical roles in diverse aspects of RNA metabolism, such as stability, processing, and translation. frontiersin.orgnih.gov To elucidate the precise functions of m5C, researchers require synthetic RNA oligonucleotides containing this modification at specific sites. This compound is the key phosphoramidite (B1245037) precursor that enables the chemical synthesis of these essential molecular tools. nih.gov
Similar to DNA epigenetics, RNA methylation is a dynamic and reversible process. frontiersin.org The m5C mark can be further oxidized by the ten-eleven translocation (TET) family of enzymes to produce 5-hydroxymethylcytidine (hm5C), 5-formylcytidine (f5C), and 5-carboxycytidine (ca5C). nih.gov This oxidative demethylation pathway suggests that, like in DNA, these modifications may represent transient states in a cycle of RNA methylation and demethylation, adding a complex layer to post-transcriptional gene regulation. researchgate.net
The study of these oxidized forms is a major focus of epitranscriptomic research. For instance, hm5C has been shown to be present in the RNA of all three domains of life and may enhance mRNA translation. researchgate.net 5-formylcytidine is found in mitochondrial tRNA and is required for the proper decoding of certain codons. nih.govresearchgate.net Understanding the biological impact of these modifications requires in vitro and cellular studies using RNA molecules precisely modified with hm5C, f5C, or ca5C. The synthesis of the necessary phosphoramidite monomers for these modified bases and their subsequent incorporation into RNA oligonucleotides is a complex chemical process that provides researchers with the tools to investigate their function. nih.govresearchgate.net
| Modification | Full Name | Enzymes Involved (Writers/Erasers) | Known Function/Significance |
|---|---|---|---|
| m5C | 5-Methylcytosine | NSUN and DNMT family methyltransferases (e.g., NSUN2, DNMT2) | Regulates RNA stability, processing, and translation; involved in stress responses. frontiersin.orgnih.gov |
| hm5C | 5-Hydroxymethylcytosine | Ten-eleven translocation (TET) enzymes | Oxidative product of m5C; may increase mRNA translation and is conserved across life domains. nih.govresearchgate.net |
| f5C | 5-Formylcytosine | Ten-eleven translocation (TET) enzymes | Oxidative product of hm5C; found in mitochondrial tRNA, essential for decoding specific codons. nih.govresearchgate.net |
| ca5C | 5-Carboxycytidine | Ten-eleven translocation (TET) enzymes | Oxidative product of f5C; thought to be the final step before removal and reversion to cytosine. nih.govresearchgate.net |
The development of sensitive and specific methods for detecting and mapping RNA modifications is crucial for advancing epitranscriptomics. Synthetic oligonucleotides containing m5C, created using this compound, are vital for developing and validating these detection methods. They can be used as standards for mass spectrometry, as substrates to test enzyme activity, or as hybridization probes. nih.gov
Several techniques are employed to map m5C across the transcriptome. Bisulfite sequencing, adapted from DNA analysis, is a widely used method that converts unmethylated cytosine to uracil while leaving m5C unchanged, allowing for single-nucleotide resolution mapping. nih.govnih.govresearchgate.net Synthetic m5C-containing RNAs are essential for optimizing the harsh chemical conditions of this method to prevent RNA degradation while ensuring a high conversion rate. epigenie.com
Other methods involve affinity-based approaches, such as methylated RNA immunoprecipitation (MeRIP), which uses antibodies specific to m5C to enrich for modified RNA fragments. nih.gov Furthermore, novel chemical biology strategies are being developed. For example, metabolic labeling with cytidine (B196190) analogs like 5-ethynylcytidine (5-EC) allows for the activity-based crosslinking and profiling of enzymes that interact with or process m5C, such as the TET dioxygenases. nih.gov The synthesis of oligonucleotide probes containing these analogs is a key part of such strategies. nih.gov These diverse approaches, often validated with synthetic standards, are progressively painting a clearer picture of the m5C epitranscriptome.
| Detection Method | Principle | Resolution | Role of Synthetic Oligonucleotides |
|---|---|---|---|
| Bisulfite Sequencing (RNA-BisSeq) | Chemical conversion of C to U, while m5C remains unchanged. epigenie.com | Single-nucleotide | Controls for optimizing reaction conditions and validating conversion efficiency. epigenie.com |
| m5C-RNA Immunoprecipitation (MeRIP-seq) | Uses m5C-specific antibodies to pull down and enrich for RNA fragments containing the modification. nih.gov | Low (~100-200 nt) | Positive controls to validate antibody specificity and enrichment efficiency. |
| 5-Azacytidine-mediated IP (Aza-IP) | Metabolic labeling with 5-azacytidine, which forms a covalent bond with m5C methyltransferases, allowing for immunoprecipitation of the enzyme-RNA complex. epigenie.com | Single-nucleotide | Used to validate the mechanism and identify off-target effects of the labeling agent. |
| Chemical Probing/Labeling | Uses chemical reagents that selectively react with a modified base (e.g., Mal-Seq for f5C) to induce a mutation or stop during reverse transcription. nih.gov | Single-nucleotide | Essential for developing the chemical reaction and as positive controls for sequencing analysis. nih.gov |
Computational Studies and Structural Insights
Molecular Modeling and Dynamics Simulations of N-Benzoyl-5-methylcytidine and its Conjugates
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the three-dimensional structure and dynamic behavior of molecules over time. For this compound, these simulations can elucidate its conformational preferences, flexibility, and interactions with its environment, such as water molecules or a binding pocket of a target protein.
MD simulations of DNA duplexes containing the closely related 5-methylcytidine (B43896) have shown that the 5-methyl group can enhance duplex stability. This effect is attributed to improved base stacking interactions and favorable hydrophobic effects within the major groove of the DNA. It is computationally plausible that the 5-methyl group in this compound would confer similar stabilizing effects if incorporated into a nucleic acid duplex.
A typical MD simulation protocol for a conjugate of this compound, for instance, its incorporation into a short DNA or RNA oligonucleotide, would involve the following steps:
System Setup: Building the initial 3D model of the oligonucleotide containing the modified nucleoside, solvating it in a water box with appropriate ions to neutralize the system.
Energy Minimization: Relaxing the system to remove any steric clashes or unfavorable geometries.
Equilibration: Gradually heating the system to the desired temperature (e.g., 300 K) and adjusting the pressure to atmospheric conditions, allowing the solvent molecules to equilibrate around the solute.
Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of conformational states.
Analysis of the resulting trajectory would provide data on various structural parameters, as illustrated in the hypothetical data table below.
| Parameter | Unmodified Cytidine (B196190) Duplex (Control) | This compound Duplex (Hypothetical) | Interpretation |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | ~2.5 Å | ~3.0 - 3.5 Å | Indicates a potential for localized structural perturbation due to the bulky benzoyl group. |
| Root Mean Square Fluctuation (RMSF) | Low at modification site | Increased at modification site and neighboring residues | Suggests increased flexibility or disorder introduced by the modified nucleoside. |
| Sugar Pucker Conformation | Predominantly C2'-endo (B-form DNA) | Potential shift towards C3'-endo or a mixed population | The benzoyl group may influence the conformational equilibrium of the ribose sugar. |
| Major Groove Width | ~11.6 Å | ~13.0 Å | The benzoyl group protruding into the major groove is expected to widen it. |
These simulations are critical for predicting how the modification might alter the structure of DNA or RNA, which in turn affects its recognition by proteins such as polymerases or methyltransferases.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-Activity Relationship (SAR) analysis is a key component of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of derivatives to understand how different functional groups on the benzoyl ring or modifications to the sugar moiety affect its therapeutic potential. While specific, direct SAR data for this compound derivatives is not extensively published, principles can be inferred from related classes of compounds.
For instance, in studies of benzoyl-containing inhibitors of other enzymes, the electronic properties of the benzoyl ring are often crucial. The addition of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -CH3) at various positions (ortho, meta, para) of the phenyl ring can significantly modulate binding affinity and activity.
A hypothetical SAR study for this compound derivatives targeting a specific enzyme, such as a kinase or a methyltransferase, might yield data similar to that presented in the table below. The goal would be to identify the substitutions that optimize the compound's inhibitory activity, selectivity, and pharmacokinetic properties.
| Compound ID | Modification on Benzoyl Ring | Inhibitory Concentration (IC50, µM) | Key SAR Insight |
|---|---|---|---|
| Ref-1 | H (Unsubstituted) | 15.2 | Baseline activity of the parent compound. |
| Deriv-1 | 4-Chloro (p-Cl) | 5.8 | Electron-withdrawing group at the para position enhances activity, possibly through halogen bonding or improved electronic complementarity. |
| Deriv-2 | 4-Methoxy (p-OCH3) | 25.1 | Electron-donating group at the para position decreases activity, suggesting this position is sensitive to steric bulk or requires an electron-deficient character. |
| Deriv-3 | 3-Nitro (m-NO2) | 8.3 | Electron-withdrawing group at the meta position improves activity, indicating a favorable interaction in this region of the binding pocket. |
| Deriv-4 | 2-Methyl (o-CH3) | > 50 | Substitution at the ortho position is detrimental, likely due to steric clashes that disrupt the optimal binding conformation. |
Such an analysis would guide further chemical synthesis to refine the molecule's structure for better performance. Computational docking and scoring methods are often used in conjunction with experimental testing to predict the binding modes of these derivatives and rationalize the observed SAR trends.
Theoretical Predictions of Interactions and Conformations within Nucleic Acid Structures
When incorporated into a nucleic acid, this compound can significantly alter the local structure and its interactions with other molecules. Theoretical predictions, often employing quantum mechanics (QM) or hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are essential for understanding these effects at an electronic level.
Hydrogen Bonding and Base Pairing: The N4-benzoyl group fundamentally alters the hydrogen bonding capability of the cytidine base. In a standard Watson-Crick base pair, cytidine's N4-amino group acts as a hydrogen bond donor to the O6 of guanine. The acylation of this amino group to form an amide linkage, as in this compound, removes this primary hydrogen bond donor. While the amide nitrogen can still technically act as a donor, its hydrogen bonding potential is significantly weakened, and the bulky benzoyl group would likely create severe steric clashes, disrupting the canonical G-C pairing geometry. Theoretical calculations would be needed to quantify the energetic penalty of this disruption and to explore alternative, non-canonical pairing possibilities. It is plausible that the N-benzoyl group would force the base into the syn conformation to avoid clashing in a standard duplex, further destabilizing the structure.
Base Stacking and Electronic Effects: The 5-methyl group is known to enhance base stacking through favorable van der Waals and hydrophobic interactions with adjacent bases in a DNA or RNA strand. Quantum mechanical calculations can precisely model these dispersion forces. nih.gov The benzoyl group, with its aromatic phenyl ring, could also participate in π-π stacking interactions with neighboring bases or with aromatic amino acid residues in a protein's binding site. Theoretical studies could predict the preferred orientation of the benzoyl ring to maximize these stacking interactions.
The table below summarizes the predicted theoretical effects of the modifications in this compound on its interactions within a nucleic acid duplex.
| Structural Feature | Predicted Effect | Theoretical Basis |
|---|---|---|
| Watson-Crick H-Bonding | Highly disrupted | Loss of N4-amino H-bond donor capacity and severe steric hindrance from the benzoyl group. |
| Base Stacking | Enhanced | The 5-methyl group increases hydrophobic and van der Waals interactions. The benzoyl ring can participate in π-π stacking. |
| Groove Interaction | Major groove occupancy | The benzoyl group is predicted to reside in the major groove, where it can interact with proteins or other molecules. |
| Conformational Preference | Potential for syn glycosidic bond conformation | Steric repulsion between the benzoyl group and the sugar moiety or the opposing base may favor a syn orientation over the typical anti form. |
Future Research Directions and Emerging Applications
Development of Advanced Synthetic Strategies for Novel N-Benzoyl-5-methylcytidine Derivatives
The synthesis of this compound and its derivatives is foundational for its application in nucleic acid research. While it can be chemically synthesized, ongoing research focuses on developing more efficient and versatile synthetic routes to generate a diverse library of derivatives with unique functionalities. biosynth.com An improved procedure for the selective N-benzoylation of related nucleosides, such as uridine, has been developed, which involves a one-step process that can be adapted for derivatives of 5-methylcytidine (B43896). researchgate.net
Furthermore, the development of synthetic routes for analogs with substitutions at the N7-position, as seen in mRNA cap analogs, could yield derivatives with enhanced biological properties. nih.gov Research into N-benzoylated thymidine and uridine derivatives has also provided convenient methods for N-debenzoylation under neutral conditions, a technique that could be crucial for the final steps in the synthesis of sensitive oligonucleotides containing this compound. researchgate.net The synthesis of photoactivatable nucleosides, such as 4-N-[3-(trifluoromethyl)diazirinyl]benzoyldeoxycytidine derivatives, showcases the potential for creating complex derivatives of this compound for specific applications like photo crosslinking. nih.gov
A summary of synthetic approaches for related modified nucleosides that could be adapted for this compound is presented below.
| Derivative Type | Synthetic Approach | Key Intermediates/Reagents | Potential Application |
| N3-Methylated Analog | Initial methylation followed by selective protection of hydroxyl and amino groups. | Iodomethane, Dimethoxytrityl (DMTr), Benzoyl chloride, TBDMSCl | Studying RNA base-pairing and transcription. nsf.govnsf.gov |
| Photoactivatable Probe | Synthesis of a benzoyl derivative containing a diazirine moiety. | 4-N-[3-(trifluoromethyl)diazirinyl]benzoyl chloride | Photo crosslinking studies with target biomolecules. nih.gov |
| 5-Fluoro Analog | Treatment of a precursor with trifluoroacetic anhydride (B1165640) followed by aminolysis and N-benzoylation. | Benzoyl chloride, Chlorotrimethylsilane, Pyridine | 19F NMR spectroscopy probes. nih.gov |
| mRNA Cap Analog | Selective N7-alkylation of a guanosine monophosphate precursor followed by coupling. | Arylmethyl bromide, Imidazole-activated GDP | Modulators of mRNA translation. nih.gov |
Exploration of New Biological Probes and Tools Incorporating this compound
The inherent properties of this compound make it an excellent scaffold for the design of novel biological probes. The 5-methylcytosine (B146107) (5mC) moiety is a key epigenetic marker in DNA and is also found in various RNA species. beilstein-journals.orgnih.gov Probes derived from this compound can be used to investigate the enzymes and proteins that interact with this important modification.
One emerging area is the development of photo-crosslinking probes. Researchers have successfully synthesized deoxycytidine derivatives with a photoactivatable diazirine group on the benzoyl moiety. nih.gov When incorporated into a DNA oligomer, these probes can be irradiated with UV light to form a covalent crosslink with nearby molecules, such as proteins that specifically recognize 5-methylcytosine. This allows for the identification and characterization of 5mC binding proteins and enzymes involved in DNA methylation dynamics. nih.gov
Moreover, analogs of this compound can be developed to probe the activity of enzymes involved in demethylation pathways, such as the TET (Ten-Eleven Translocation) enzymes that oxidize 5mC. nih.gov For example, 5-ethynylcytidine (5-EC) has been used as a mechanism-based probe to trap and identify RNA 5-methylcytidine dioxygenases. nih.govresearchgate.net By incorporating a reactive group onto the benzoyl or methyl position of this compound, similar probes could be designed to capture and study the enzymes that "write," "read," and "erase" the 5mC mark.
Another avenue of exploration is the use of fluorinated derivatives as NMR probes. For instance, N-Benzoyl-5-fluoro-2'-deoxycytidine has been synthesized and incorporated into oligonucleotides to study DNA conformation and dynamics using 19F NMR spectroscopy. nih.gov This approach provides a sensitive and non-invasive tool to investigate structural transitions in nucleic acids, such as the B-to-Z DNA transition, in response to changes in the cellular environment. nih.gov
Integration into Next-Generation Nucleic Acid Technologies and Research Platforms
The integration of this compound and its derivatives into next-generation nucleic acid technologies holds significant promise for advancing genomics, epigenomics, and RNA-based therapeutics. As a protected form of 5-methylcytidine, it is a critical component in the solid-phase synthesis of custom DNA and RNA oligonucleotides that are used to study the function of this epigenetic mark. trilinkbiotech.com
In the field of epigenetics, understanding the genome-wide distribution of 5-methylcytosine (the "methylome") is crucial. nih.govresearchgate.net Next-generation sequencing (NGS) techniques, such as bisulfite sequencing, are the gold standard for mapping 5mC. nih.govmdpi.com In this method, unmethylated cytosines are converted to uracil, while 5-methylcytosines are resistant to this conversion. mdpi.comresearchgate.net Synthetic oligonucleotides containing 5-methylcytidine, produced using this compound phosphoramidite (B1245037), serve as essential positive controls and standards for validating and calibrating these sequencing methods. researchgate.net
Furthermore, the study of RNA modifications, or epitranscriptomics, is a rapidly growing field. 5-methylcytidine is a known modification in various types of RNA, including tRNA and mRNA, where it can influence RNA stability, translation, and function. nih.govjenabioscience.comnih.gov The ability to synthesize RNA strands with site-specific incorporation of 5mC is vital for elucidating its precise roles. This compound is the key building block for creating these modified RNA molecules, which can then be used in a variety of research platforms, including in vitro translation assays and structural biology studies. nsf.govnsf.gov
The development of mRNA-based vaccines and therapeutics has highlighted the importance of incorporating modified nucleosides to enhance efficacy and reduce immunogenicity. jenabioscience.com The inclusion of 5-methylcytidine in self-amplifying RNA (saRNA) has been shown to increase translation efficiency and reduce innate immune responses. jenabioscience.com The chemical synthesis of such therapeutic RNAs on a large scale relies on high-quality phosphoramidite building blocks, including the one derived from this compound.
Q & A
Basic: What analytical techniques are recommended to confirm the structure and purity of N-Benzoyl-5-methylcytidine?
Answer:
The structural confirmation and purity assessment of this compound require a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Use H NMR and C NMR to verify the benzoyl and methyl substituents on the cytidine ring. For example, the benzoyl group typically shows aromatic proton signals at δ 7.4–8.0 ppm and a carbonyl peak at ~δ 167 ppm in C NMR .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., at 260 nm for nucleosides) to assess purity. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to resolve degradation products .
- Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to detect impurities or incomplete benzoylation .
Advanced: How can researchers optimize synthesis yields of this compound while minimizing byproducts?
Answer:
Key strategies include:
- Reagent Selection: Use anhydrous conditions and fresh benzoyl chloride to reduce hydrolysis. Catalysts like 4-dimethylaminopyridine (DMAP) enhance acylation efficiency .
- Temperature Control: Maintain reaction temperatures between 0–5°C during benzoylation to suppress side reactions (e.g., over-benzoylation) .
- Purification: Employ flash chromatography (e.g., silica gel with dichloromethane/methanol gradients) or preparative HPLC to isolate the target compound from unreacted cytidine or di-benzoylated byproducts .
- Monitoring: Use thin-layer chromatography (TLC) or in-line UV monitoring during synthesis to track reaction progress and adjust conditions in real time .
Basic: What are the critical storage conditions to maintain this compound stability?
Answer:
Stability is highly dependent on:
- Temperature: Store at –20°C in airtight containers to prevent thermal degradation. Avoid repeated freeze-thaw cycles .
- Moisture: Use desiccants (e.g., silica gel) to minimize hydrolysis of the benzoyl group, which can generate free cytidine and benzoic acid .
- Light: Protect from prolonged UV/visible light exposure to prevent photochemical decomposition .
- Long-Term Storage: Periodically reassay stored samples via HPLC or NMR to detect degradation, as shelf-life stability data may be limited .
Advanced: How can experimental design resolve contradictions in reported bioactivity data for this compound in RNA modification studies?
Answer:
Address discrepancies through:
- Controlled Replication: Standardize RNA synthesis protocols (e.g., solid-phase phosphoramidite chemistry) to ensure consistent incorporation rates of modified nucleosides .
- Batch Analysis: Compare bioactivity across multiple synthesis batches to rule out impurities or variability in protection group removal .
- Orthogonal Assays: Combine RNA sequencing with mass spectrometry to correlate functional outcomes (e.g., translation efficiency) with modification levels .
- Environmental Controls: Document buffer conditions (pH, ionic strength) and cellular uptake efficiency, as these variables significantly affect observed bioactivity .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Answer:
Critical measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing or handling powders .
- Ventilation: Ensure adequate airflow to prevent inhalation of airborne particulates, which may cause respiratory irritation .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions that may release toxic fumes .
- Disposal: Follow institutional guidelines for hazardous organic waste, including incineration or chemical deactivation by qualified personnel .
Advanced: How does the benzoyl protection group influence the reactivity of 5-methylcytidine in oligonucleotide synthesis?
Answer:
The benzoyl group:
- Enhances Stability: Protects the exocyclic amine of cytidine during phosphoramidite coupling, preventing undesired side reactions (e.g., depurination) .
- Affects Coupling Efficiency: Bulky benzoyl groups may sterically hinder coupling in crowded sequences. Optimize activator concentrations (e.g., 1H-tetrazole) to improve reaction rates .
- Deprotection Challenges: Requires prolonged treatment with concentrated ammonium hydroxide (e.g., 16–24 hours at 55°C) for complete removal, which may degrade sensitive RNA sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
